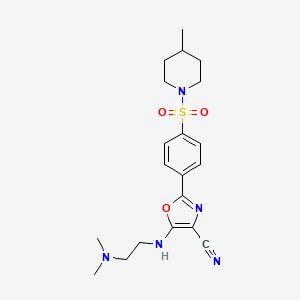

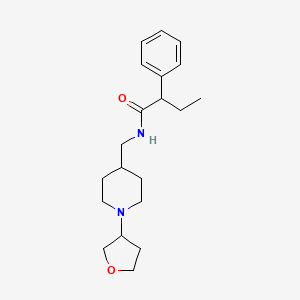

![molecular formula C13H18BrNO B2805696 4-[(4-溴苯基)甲基]氧杂-4-基甲胺 CAS No. 1343958-00-8](/img/structure/B2805696.png)

4-[(4-溴苯基)甲基]氧杂-4-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

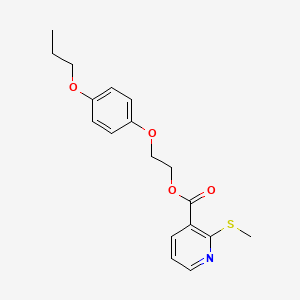

“4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine” is a chemical compound with the CAS number 1343958-00-8 . It falls under the categories of ethers and other cyclic compounds .

Molecular Structure Analysis

The molecular weight of “4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine” is approximately 284.1969909667969 . The InChI key, which is a unique identifier for the compound, is UIVKQEIEDZRCFM-UHFFFAOYSA-N .科学研究应用

Antimicrobial Activity

The synthesized derivatives of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine have been investigated for their antimicrobial potential. Researchers evaluated their in vitro activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The compounds demonstrated promising antimicrobial effects, particularly derivatives labeled as d1 , d2 , and d3 . These findings suggest that this compound class could contribute to combating drug-resistant pathogens.

Anticancer Properties

Cancer remains a significant global health challenge. In the quest for effective treatments, scientists explored the anticancer activity of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine derivatives. Among them, compounds d6 and d7 exhibited notable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design in cancer therapy .

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings highlight their potential as lead compounds for drug development .

Metal Surface Interactions

Another intriguing aspect involves the behavior of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine at metal surfaces. Self-assembly, Ullmann reactions, and pyridine coordination led to diverse molecular architectures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains. These structures were found to be sensitive to the underlying metallic substrates .

Pharmaceutical Intermediates

The compound 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine serves as a valuable intermediate in pharmaceutical chemistry and organic synthesis. Its amine functionality allows for the construction of amide bonds or incorporation into biologically active molecules. Researchers have explored its potential in drug development .

Protecting Group in Organic Synthesis

Although tetrahydropyran itself is less common, tetrahydropyranyl ethers derived from it find widespread use in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group acts as a protecting group for alcohols, facilitating various synthetic transformations .

属性

IUPAC Name |

[4-[(4-bromophenyl)methyl]oxan-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13/h1-4H,5-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVKQEIEDZRCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=C(C=C2)Br)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

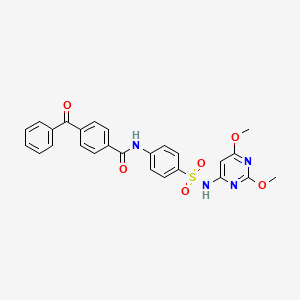

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)

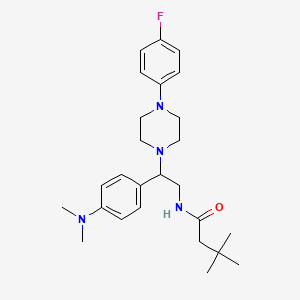

![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)

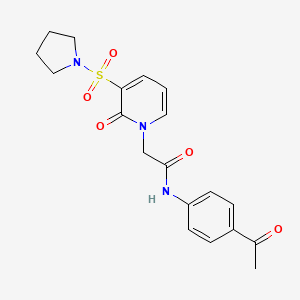

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)

![4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride](/img/structure/B2805629.png)